5-[(4-chlorophenyl)diazenyl]-4-phenyl-1,3-thiazole-2-ylamine
Overview
Description
5-[(4-chlorophenyl)diazenyl]-4-phenyl-1,3-thiazole-2-ylamine is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
The synthesis of 5-[(4-chlorophenyl)diazenyl]-4-phenyl-1,3-thiazole-2-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzoic acid and aniline.
Diazotization: The aniline is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-chlorobenzoic acid to form the azo compound.
Cyclization: The azo compound undergoes cyclization with thiourea to form the thiazole ring.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
5-[(4-chlorophenyl)diazenyl]-4-phenyl-1,3-thiazole-2-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[(4-chlorophenyl)diazenyl]-4-phenyl-1,3-thiazole-2-ylamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a candidate for drug development.
Medicine: Its potential anticancer properties are being explored in preclinical studies.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenyl)diazenyl]-4-phenyl-1,3-thiazole-2-ylamine involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes, while its anticancer properties may involve the induction of apoptosis in cancer cells. The compound’s interaction with cellular pathways and molecular targets is an area of ongoing research .
Comparison with Similar Compounds
5-[(4-chlorophenyl)diazenyl]-4-phenyl-1,3-thiazole-2-ylamine can be compared with other thiazole derivatives such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
4-(4-fluorophenylazo)-3-methyl-4H-isoxazol-5-one: Exhibits antibacterial properties.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
The uniqueness of this compound lies in its specific combination of a thiazole ring with an azo group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-[(4-chlorophenyl)diazenyl]-4-phenyl-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4S/c16-11-6-8-12(9-7-11)19-20-14-13(18-15(17)21-14)10-4-2-1-3-5-10/h1-9H,(H2,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLXTLILXBPUFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N)N=NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00423472 | |
Record name | NSC125411 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00423472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26179-16-8 | |
Record name | NSC125411 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125411 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC125411 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00423472 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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